N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate
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Overview
Description
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry and biochemistry for their potential therapeutic properties and as tools for studying biological processes.
Preparation Methods
The synthesis of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through nucleophilic substitution or condensation reactions. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents such as benzoyl chloride, methoxyphenyl benzyl chloride, and deoxycytidine.
Chemical Reactions Analysis
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or methoxyphenyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
Scientific Research Applications
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
Comparison with Similar Compounds
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate can be compared to other nucleoside analogs, such as:
- N-Benzoyl-3’-O-benzoyl-P-(p-chlorophenyl)-2’-deoxyadenylyl-(5’->3’)-N-benzoyl-5’-O-[bis(p-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine
- N-Benzoyl-3’-O-benzoyl-P-(p-chlorophenyl)-2’-deoxyadenylyl-(5’->3’)-N-benzoyl-5’-O-[bis(p-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate.
Properties
CAS No. |
93966-67-7 |
---|---|
Molecular Formula |
C44H39N3O8 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)53-29-38-37(55-42(49)31-14-8-4-9-15-31)28-40(54-38)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1 |
InChI Key |
CEZLNWMBCXGWON-PQTOBSADSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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